REACTION_CXSMILES
|
[C:1]([OH:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[SH:4].S(=O)(=O)(O)O.[C:16]1([OH:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>O>[OH:22][C:16]1[CH:21]=[CH:20][C:19]2[S:4][C:3]3[C:2](=[CH:8][CH:7]=[CH:6][CH:5]=3)[C:1](=[O:10])[C:18]=2[CH:17]=1
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(S)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 60° C
|
Type
|
WAIT
|
Details
|
to continue for 2 hours at 80° C
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added slowly to 3 l
|
Type
|
WAIT
|
Details
|
The mixture was kept at the boiling point for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to cool down to room temperature
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |